molecular formula C11H9BrFN B11858625 4-Bromo-6-fluoro-2,8-dimethylquinoline

4-Bromo-6-fluoro-2,8-dimethylquinoline

Cat. No.: B11858625
M. Wt: 254.10 g/mol
InChI Key: GPUJVLVTFXVDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9BrFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-2,8-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of appropriate aniline derivatives followed by halogenation reactions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the bromine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit unique properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

4-Bromo-6-fluoro-2,8-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

  • 4-Bromo-6,8-difluoro-2-methylquinoline
  • 4-Bromo-8-fluoro-2-methylquinoline
  • 7-Bromo-4-chloro-2,8-dimethylquinoline

Comparison: Compared to these similar compounds, 4-Bromo-6-fluoro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and fluorine atoms in distinct positions allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

4-bromo-6-fluoro-2,8-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-3-8(13)5-9-10(12)4-7(2)14-11(6)9/h3-5H,1-2H3

InChI Key

GPUJVLVTFXVDCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.